A Comprehensive Technical Guide to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, are highly sought after by medicinal chemists.[1][2] Within the arsenal of fluorinated building blocks, molecules bearing the 3,5-bis(trifluoromethyl)phenyl moiety are of particular interest due to the strong electron-withdrawing nature and steric bulk of the two trifluoromethyl groups. This guide focuses on a specific and valuable derivative: 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde (CAS Number: 602307-22-2 ), a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[3]
This technical guide provides a comprehensive overview of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde, including its synthesis, physicochemical properties, and key applications in drug discovery. It is intended to serve as a practical resource for researchers and scientists in the pharmaceutical and agrochemical industries.[3]
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most logical and widely applicable method for the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction provides a powerful tool for the formation of carbon-carbon bonds, specifically for the creation of biaryl systems.[4] The synthesis involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.[4]
For the preparation of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde, two primary convergent strategies can be envisioned, as illustrated in the workflow diagram below.
Figure 1: Convergent Suzuki-Miyaura Coupling Strategies
Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Strategy A)
This protocol outlines a general procedure for the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a suitable phosphine ligand)
-
Base (e.g., Sodium carbonate, Potassium carbonate, or Potassium phosphate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide, often with water)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Safety Data
While specific experimental data for 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is not extensively reported in publicly available literature, key properties can be inferred from its structure and data for related compounds.
| Property | Value | Source/Comment |
| CAS Number | 602307-22-2 | [3] |
| Molecular Formula | C₁₅H₈F₆O | [3] |
| Molecular Weight | 318.22 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on similar biaryl aldehydes. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | Inferred from its nonpolar structure. |
Safety and Handling:
No specific safety data sheet (SDS) for 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is readily available. However, based on the data for the structurally related 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6), the following hazards should be considered[5]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[3] Recommended storage is at 0-8°C.[3]
Applications in Drug Discovery: A Versatile Building Block
The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde a valuable building block in medicinal chemistry. The trifluoromethyl groups can enhance a molecule's metabolic stability and binding affinity to biological targets.[1][2]
Synthesis of Novel Antibacterial Agents
Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Although the cited study does not start from 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde, this aldehyde is a key intermediate in the synthesis of analogous compounds. The aldehyde functionality can be readily converted to other functional groups to build a library of potential antibacterial agents.
Figure 2: Synthetic Pathway to Bioactive Pyrazoles
Development of CETP Inhibitors for Cardiovascular Disease
Inhibition of the Cholesteryl Ester Transfer Protein (CETP) is a promising therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels and potentially reducing the risk of cardiovascular disease. Several potent CETP inhibitors incorporate the 3,5-bis(trifluoromethyl)phenyl group. This moiety is thought to contribute to the high lipophilicity and binding affinity of these compounds. 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde can serve as a crucial starting material for the synthesis of novel CETP inhibitors.
Protocol 2: Reductive Amination for the Synthesis of a Bioactive Amine Intermediate
This protocol describes a general method for the reductive amination of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde, a key step in the synthesis of many drug candidates.
Materials:
-
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
-
A primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or Methanol)
-
Acetic acid (optional, as a catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Conclusion
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is a highly valuable, albeit under-characterized, building block for the synthesis of complex organic molecules. Its strategic placement of two trifluoromethyl groups on a biaryl scaffold offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While a detailed experimental characterization of this compound is still needed, its potential for the development of novel therapeutics, particularly in the areas of infectious diseases and cardiovascular medicine, is significant. The synthetic protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this versatile intermediate.
References
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Chem-Impex. 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde. Available from: [Link]
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- Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US6399823B1.
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PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Available from: [Link]
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Al-Harthy, D., Al-Mughaid, H., Al-Masoudi, N. A., & Al-Amri, M. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. Available from: [Link]
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MDPI. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]
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National Center for Biotechnology Information. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
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MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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PubChem. Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine. Available from: [Link]
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Pharmaffiliates. 4-(Trifluoromethyl)benzaldehyde. Available from: [Link]
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PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]
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